1-Chlorophthalazine-6-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 189.60 g/mol. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chlorinated phthalazine core with a cyano group at the 6-position, making it an interesting target for synthetic and medicinal chemistry.
1-Chlorophthalazine-6-carbonitrile can be synthesized through various chemical processes, typically involving chlorination and nitration reactions on phthalazine derivatives. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound is often studied for its potential pharmacological properties, particularly in the development of new therapeutic agents.
The synthesis of 1-chlorophthalazine-6-carbonitrile can be achieved through several methods:
The molecular structure of 1-chlorophthalazine-6-carbonitrile consists of a phthalazine ring system with a chlorine substituent at the 1-position and a cyano group at the 6-position.
1-Chlorophthalazine-6-carbonitrile participates in various chemical reactions, primarily due to its reactive chlorine atom:
The mechanism of action for compounds derived from 1-chlorophthalazine-6-carbonitrile typically involves interactions with biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound exhibit antimicrobial activity, suggesting potential therapeutic applications in treating infections .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly employed to characterize the purity and structural integrity of synthesized compounds .
1-Chlorophthalazine-6-carbonitrile has several potential applications in scientific research:
1-Chlorophthalazine-6-carbonitrile (CAS: 1416713-36-4) represents a strategically functionalized bicyclic heteroaromatic compound of growing importance in rational drug design. Its core structure integrates a phthalazine scaffold—comprising a benzene ring fused to a pyridazine ring—with two distinct chemical handles: a chlorine atom at position 1 and a carbonitrile group at position 6. This dual functionality enables sequential regioselective modifications, making it a versatile precursor for generating structurally diverse pharmacologically active molecules. The electron-withdrawing carbonitrile group significantly influences the electronic distribution of the phthalazine system, enhancing its reactivity toward nucleophilic substitution while contributing to intermolecular interactions in biological targets. As synthetic methodologies advance, this compound has transitioned from a chemical curiosity to a privileged building block in multitarget therapeutic development, particularly in anticancer and antimicrobial agents.
The exploration of chlorinated phthalazines traces back to early investigations into phthalazine-1,4-diones and their halo derivatives. 1-Chlorophthalazine (CAS: 5784-45-2) served as an initial precursor, though its utility was limited by moderate reactivity and synthetic challenges [6]. The strategic incorporation of a carbonitrile group at the C6 position—yielding 1-chlorophthalazine-6-carbonitrile—marked a significant evolution, first documented in synthetic chemistry literature around the early 2010s (CAS registered 1416713-36-4) [3]. This structural innovation addressed two key limitations of earlier analogs:
Synthetic routes to this compound typically involve:
Table 1: Key Synthetic Advances in 1-Chlorophthalazine-6-carbonitrile Chemistry
Year | Development | Significance | Reference Source |
---|---|---|---|
~2010 | Initial synthetic characterization | Established CAS: 1416713-36-4; confirmed structure via NMR/MS | Vendor catalogs [3] |
2017+ | Nucleophilic substitution optimization | Identified methyl cellosolve as optimal solvent for Cl displacement reactions | Antimicrobial study [8] |
2022+ | Hybrid catalyst development | Applied porphyrin-based catalysts for related nitrile-bearing heterocycles | Nature synthesis [5] |
The compound’s emergence coincided with broader recognition of phthalazinones as "remarkable scaffolds" in drug discovery, as highlighted in the European Journal of Medicinal Chemistry (2015), which underscored their anticancer, antidiabetic, and antimicrobial potential [4]. This review catalyzed intensified research into functionally decorated derivatives like 1-chlorophthalazine-6-carbonitrile, positioning it as a high-value intermediate for medicinal chemistry pipelines.
1-Chlorophthalazine-6-carbonitrile functions as a multifunctional pharmacophoric scaffold due to its capacity for bidirectional derivatization. The C1 chlorine is readily displaced by nitrogen, oxygen, or sulfur nucleophiles, while the C6 carbonitrile can be transformed into diverse bioisosteres or incorporated into heterocyclic extensions. This enables precise modulation of physicochemical properties (logP, solubility) and pharmacophore geometry critical for target engagement [4] [8].
Key Pharmacological Applications:
Table 2: Bioactivity of Select 1-Chlorophthalazine-6-carbonitrile Derivatives
Derivative Class | Target Activity | Potency (Best IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
Schiff bases (e.g., 12b) | Dual PI3Kα/mTOR inhibition | PI3Kα: 0.17 ± 0.01 μM | G2/M cell cycle arrest; Annexin-V apoptosis [2] |
Sulfonamide-thiazoles (e.g., 4) | Antibacterial (MRSA) | MIC: 0.35 ± 0.09 mg/mL | MurB enzyme inhibition [8] |
Heteroaryl hybrids | Antifungal (Candida spp.) | MIC: 0.06 mg/mL (compound 9) | 14α-lanosterol demethylase binding [8] |
Synthetic Methodology Advancements:
Critical innovations enabling complex derivatization include:
The scaffold’s versatility is further exemplified in molecular hybridization strategies. For instance, conjugation with thiazole fragments (as in antimicrobials 4–7) merges the phthalazine’s DNA-intercalation potential with thiazole’s membrane-disruptive effects, creating multitarget agents [8]. Similarly, fusion with pyrimidine-5-carbonitriles generates tricyclic systems that simultaneously inhibit PI3K and mTOR pathways [2] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5